molecular formula C4H7N3O B1317090 (4-methyl-4H-1,2,4-triazol-3-yl)methanol CAS No. 59660-30-9

(4-methyl-4H-1,2,4-triazol-3-yl)methanol

Cat. No.: B1317090
CAS No.: 59660-30-9
M. Wt: 113.12 g/mol
InChI Key: CIFUFRVSHZKBEO-UHFFFAOYSA-N
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Description

(4-Methyl-4H-1,2,4-triazol-3-yl)methanol is a chemical compound belonging to the triazole family, characterized by a triazole ring substituted with a methyl group and a hydroxymethyl group. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, agriculture, and materials science.

Mechanism of Action

Target of Action

The primary targets of (4-Methyl-4H-[1,2,4]triazol-3-yl)methanol are currently unknown. This compound is a unique chemical provided for early discovery researchers

Mode of Action

It’s known that 1,2,4-triazole derivatives can interact with various biological targets . The specific interactions of this compound with its targets, and the resulting changes, are areas of ongoing research.

Biochemical Pathways

Given the broad range of biological activities exhibited by 1,2,4-triazole derivatives , it’s likely that this compound could influence multiple pathways

Result of Action

Some 1,2,4-triazole derivatives have shown cytotoxic activities against tumor cell lines , suggesting potential anticancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-4H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-1H-1,2,4-triazole with formaldehyde under acidic conditions, leading to the formation of the hydroxymethyl derivative . Another approach involves the use of nitrile precursors and reactive cumulenes in a cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-4H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted triazole derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl and a hydroxymethyl group on the triazole ring enhances its solubility and ability to participate in a wider range of chemical reactions compared to its unsubstituted counterparts .

This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines

Biological Activity

(4-methyl-4H-1,2,4-triazol-3-yl)methanol is a compound that belongs to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C4H7N3O\text{C}_4\text{H}_7\text{N}_3\text{O}

This compound features a triazole ring, which is known for its ability to interact with various biological targets due to the presence of nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions .

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, derivatives of triazoles have been reported to demonstrate significant antibacterial activity against E. coli and other pathogens .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidineStaphylococcus aureus18
5-Cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanolPseudomonas aeruginosa20

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation. For instance, compounds containing the triazole moiety have been shown to exhibit significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer) .

Table 2: Anticancer Activity Against HepG2 Cell Line

CompoundIC50 Value (µg/mL)
This compound25
6d (triazole derivative)13
Control (untreated)-

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity leading to inhibition of cell proliferation in cancer cells or disruption of bacterial metabolism in pathogens.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings. For example:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a series of triazole derivatives exhibited potent antibacterial activity against drug-resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Anticancer Research : Another research article focused on the synthesis and evaluation of triazole derivatives against various cancer cell lines. The findings suggested that modifications in substituents significantly impacted their anticancer potency .

Properties

IUPAC Name

(4-methyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-7-3-5-6-4(7)2-8/h3,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFUFRVSHZKBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577126
Record name (4-Methyl-4H-1,2,4-triazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59660-30-9
Record name (4-Methyl-4H-1,2,4-triazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methyl-4H-1,2,4-triazol-3-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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